Cas no 449766-99-8 (ethyl 6-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

エチル6-メチル-2-[4-(モルホリン-4-スルホニル)ベンズアミド]-4H,5H,6H,7H-チエノ[2,3-c]ピリジン-3-カルボキシラートは、高度に機能化されたチエノピリジン誘導体であり、医薬品中間体としての応用が期待される化合物です。特徴的な構造として、モルホリンスルホニル基とベンズアミド部位を有し、分子内に複数の官能基を戦略的に配置しています。この構造的特徴により、標的タンパク質との選択的な相互作用が可能となり、生物学的活性の最適化に寄与します。カルボキシル酸エステル部位はさらなる化学修飾のための有用な反応点を提供し、創薬研究における多様な分子設計を可能にします。特に、チエノピリジン骨格は医薬品開発において重要なヘテロ環として知られており、本化合物はその類縁体として新規活性化合物の探索に有用です。

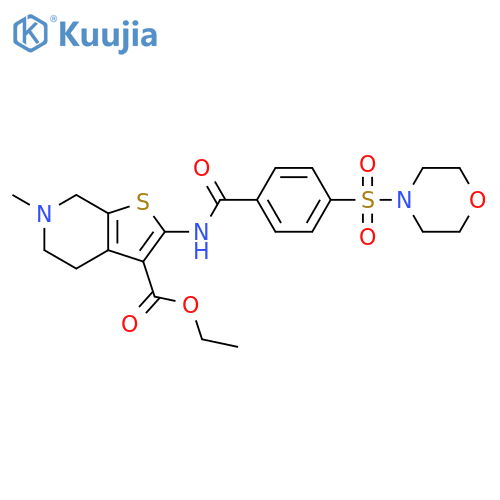

449766-99-8 structure

商品名:ethyl 6-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

ethyl 6-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 6-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

- ethyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Thieno[2,3-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-[[4-(4-morpholinylsulfonyl)benzoyl]amino]-, ethyl ester

- ethyl 6-methyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- MLS000834058

- F0539-0046

- SR-01000569097-1

- MLS000095648

- SMR000031196

- ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

- CHEMBL1495160

- HMS2455B06

- Oprea1_310921

- 449766-99-8

- AKOS002096388

- SR-01000569097

- ethyl 6-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

-

- インチ: 1S/C22H27N3O6S2/c1-3-31-22(27)19-17-8-9-24(2)14-18(17)32-21(19)23-20(26)15-4-6-16(7-5-15)33(28,29)25-10-12-30-13-11-25/h4-7H,3,8-14H2,1-2H3,(H,23,26)

- InChIKey: LBAULEARMSNHGS-UHFFFAOYSA-N

- ほほえんだ: C1N(C)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(S(N4CCOCC4)(=O)=O)C=C3)SC1=2

計算された属性

- せいみつぶんしりょう: 493.13412794g/mol

- どういたいしつりょう: 493.13412794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 805

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 142Ų

じっけんとくせい

- 密度みつど: 1.384±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 11.84±0.20(Predicted)

ethyl 6-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0539-0046-75mg |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0539-0046-5mg |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0539-0046-100mg |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0539-0046-10μmol |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0539-0046-20μmol |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0539-0046-15mg |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0539-0046-25mg |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0539-0046-40mg |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0539-0046-1mg |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0539-0046-2mg |

ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

449766-99-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

ethyl 6-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

449766-99-8 (ethyl 6-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬